

FTIR Characterization Guide: 3-Bromo-5-methylphenylacetic Acid[1]

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Compound of Interest

Compound Name:	3-Bromo-5-methylphenylacetic acid
CAS No.:	51719-66-5
Cat. No.:	B3029072

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Executive Summary

3-Bromo-5-methylphenylacetic acid (CAS 51719-66-5) is a critical disubstituted phenylacetic acid scaffold used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), CRTH2 antagonists, and agrochemicals.[1][2] Its structural uniqueness lies in the 1,3,5-substitution pattern on the aromatic ring, combining a lipophilic methyl group, an electron-withdrawing bromine, and an acidic carboxymethyl tail.[1]

This guide provides a comparative spectroscopic analysis to distinguish this compound from its monosubstituted precursors (e.g., 3-bromophenylacetic acid) and structural isomers.[1] Since direct spectral databases for this specific derivative are often proprietary, this guide synthesizes data from validated fragment analogs and theoretical substituent effects to establish a Reference Band Profile.

Theoretical Spectral Framework

The infrared spectrum of **3-Bromo-5-methylphenylacetic acid** is a superposition of four distinct vibrational zones. Understanding these zones is essential for validating compound

identity during synthesis.[\[1\]](#)

Zone A: The Carboxylic Acid Head (3300–2500 & 1700 cm^{-1})

The phenylacetic acid moiety dominates the high-frequency region.[\[1\]](#)

- O-H Stretch: Appears as a broad, jagged "mountain" from 3300 to 2500 cm^{-1} , often overlapping with C-H stretches.[\[1\]](#) This is characteristic of dimeric hydrogen bonding in the solid state.
- C=O Stretch: A strong, sharp peak expected at 1700–1720 cm^{-1} .[\[1\]](#) Note that electron-withdrawing groups (like Br) on the meta-position have a minimal inductive effect on the carbonyl carbon compared to para-substitution, keeping the frequency close to the parent phenylacetic acid value.[\[1\]](#)

Zone B: The Aliphatic/Aromatic Hybrid (3100–2800 cm^{-1})

This region allows for immediate differentiation from non-methylated analogs.

- Aromatic C-H: Weak shoulders $>3000 \text{ cm}^{-1}$.[\[1\]](#)
- Aliphatic C-H (Methyl & Methylene): The 5-methyl group introduces distinct bands at 2960 cm^{-1} (asymmetric) and 2870 cm^{-1} (symmetric), which are absent in 3-bromophenylacetic acid.[\[1\]](#)

Zone C: The Fingerprint & Substitution Pattern (1600–600 cm^{-1})

This is the confirmatory region for the 1,3,5-substitution pattern.[\[1\]](#)

- Ring Breathing: $\sim 1580\text{--}1480 \text{ cm}^{-1}$.[\[1\]](#)
- C-Br Stretch: A heavy-atom vibration appearing in the low-frequency region, typically 600–500 cm^{-1} .[\[1\]](#)

- OOP (Out-of-Plane) Bending: The critical differentiator.^[1] A 1,3,5-trisubstituted ring (with isolated hydrogens at positions 2, 4, and 6) typically exhibits a strong band in the 810–850 cm^{-1} range, distinct from the 700–750 cm^{-1} bands of mono-substituted benzenes.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its closest structural analogs to highlight unique diagnostic bands.

Table 1: Diagnostic Band Comparison

Feature	Target: 3-Bromo-5-methylphenylacetic Acid	Analog A: 3-Bromophenylacetic Acid	Analog B: 3-Methylphenylacetic Acid	Differentiation Logic
Methyl C-H Stretch	Present (~2920, 2850 cm^{-1})	Absent	Present	Distinguishes from Bromo-only analogs.
C-Br Stretch	Present (500–650 cm^{-1})	Present	Absent	Distinguishes from Methyl-only analogs. ^[1]
Aromatic OOP	~810–850 cm^{-1} (Isolated H)	~780, 690 cm^{-1} (Meta-subst.)	~780, 690 cm^{-1} (Meta-subst.)	1,3,5-pattern creates isolated hydrogens, shifting OOP higher than 1,3-patterns. ^[1]
C=O Stretch	~1710 cm^{-1}	~1715 cm^{-1}	~1710 cm^{-1}	Minimal shift; confirms carboxylic acid integrity. ^{[1][3]}
Physical State	Solid Powder	Solid	Solid	All require KBr or Diamond ATR sampling. ^[1]

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Analyst Note: If your spectrum lacks the aliphatic C-H stretch at $\sim 2920\text{ cm}^{-1}$, you likely have the 3-bromophenylacetic acid impurity.[1] If the low-frequency C-Br band is missing, you may have 3-methylphenylacetic acid.[1]

Experimental Protocol: Validated Characterization Workflow

To ensure high-fidelity data, follow this self-validating protocol designed for solid organic acids.

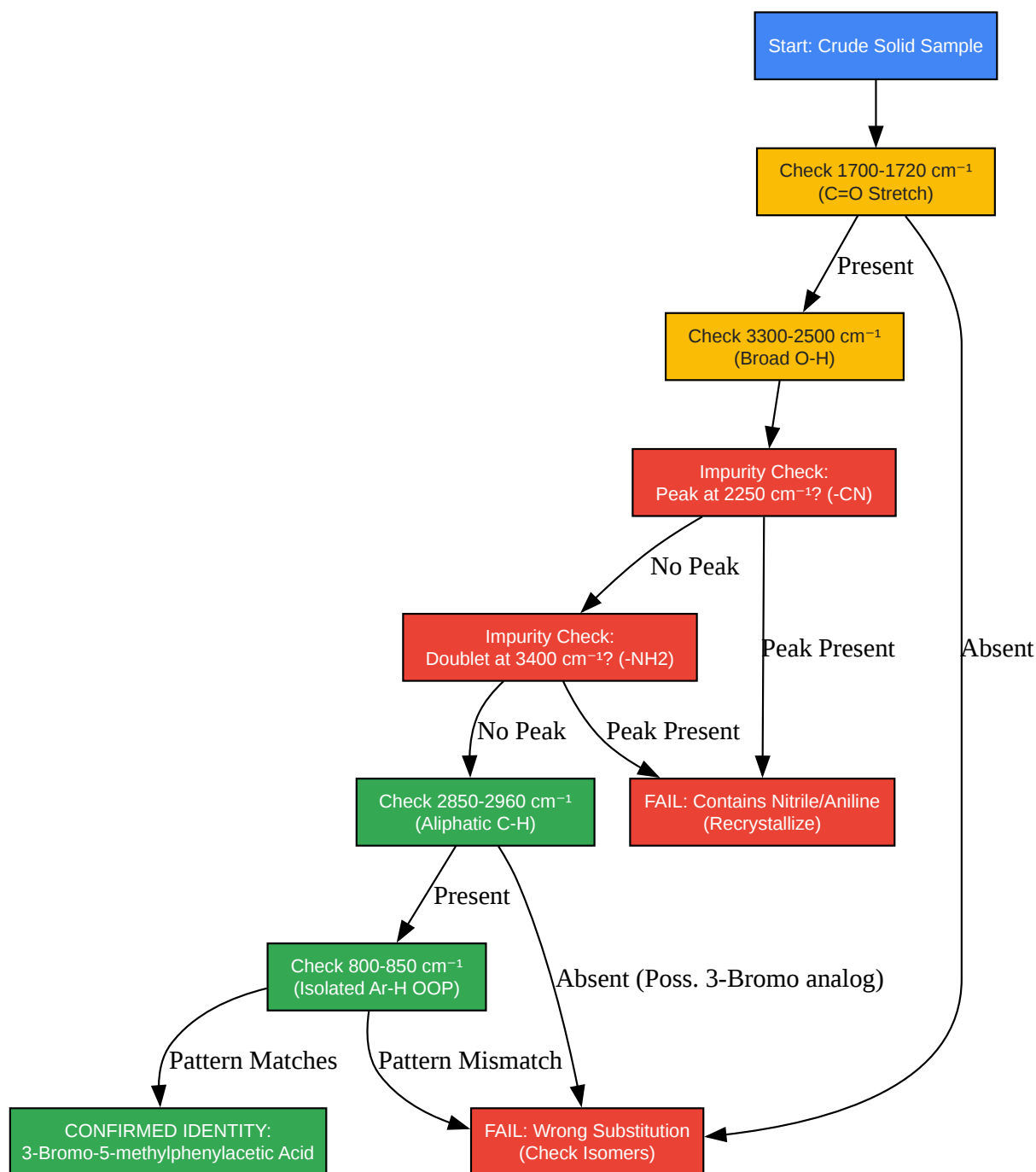
Method: Diamond ATR (Attenuated Total Reflectance)

Preferred over KBr pellets to avoid moisture interference in the O-H region.

- System Blank: Clean the crystal with isopropanol. Collect a background spectrum (32 scans) to ensure no residual contamination.
- Sample Loading: Place $\sim 5\text{ mg}$ of **3-Bromo-5-methylphenylacetic acid** on the diamond crystal.
- Compression: Apply high pressure using the anvil.[1] Critical: Ensure the sample is a fine powder; large crystals can scratch the anvil or result in poor contact.
- Acquisition: Scan from $4000\text{ to }400\text{ cm}^{-1}$ (Resolution: 4 cm^{-1} , 32 scans).
- Validation Check:
 - Pass: Strong C=O peak $> 20\%$ absorption.[1]
 - Fail: Noise level $> 2\%$ in the $2000\text{--}2500\text{ cm}^{-1}$ region (indicates poor contact).

Experimental Logic Diagram

The following workflow illustrates the decision process for confirming compound identity and ruling out common synthetic impurities (e.g., starting anilines or nitriles).



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Figure 1: Logic flow for FTIR validation of **3-Bromo-5-methylphenylacetic acid**, integrating impurity checks for common synthetic precursors.

Advanced Mechanistic Insight: The "Isolated Hydrogen" Effect

Researchers often confuse the target compound with its isomers (e.g., 2-bromo-5-methyl).[1] The key to differentiation lies in the Out-of-Plane (OOP) Bending vibrations.[1]

- 3-Bromo-5-methyl (Target): The protons are at positions 2, 4, and 6.[1] Each proton is isolated between two substituents (COOH, Br, CH₃). Isolated aromatic protons vibrate at a higher frequency, typically 800–860 cm⁻¹. [1]
- 2-Bromo-5-methyl (Isomer): Contains adjacent protons (positions 3 and 4).[1] Adjacent protons couple, lowering the vibrational frequency to ~750 cm⁻¹ (ortho-coupling).[1]

Conclusion: If your spectrum shows a strong doublet near 750 cm⁻¹ rather than a singlet near 830 cm⁻¹, you likely have the 2-bromo isomer.[1]

References

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